3-Cyclobutylbenzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-cyclobutylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2,(H2,11,12,13) |
InChI Key |
NJBHIGLJUCJERC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Academic Significance of the Sulfonamide Moiety in Organic and Medicinal Chemistry
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in the field of medicinal chemistry, first gaining prominence with the discovery of antibacterial sulfa drugs nih.govimpactfactor.orgenamine.net. These compounds were among the first broadly effective antimicrobials to be used systemically, heralding the dawn of the antibiotic era. Beyond their historical significance, sulfonamides are recognized as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets.
The academic and industrial significance of the sulfonamide moiety stems from several key properties:
Versatile Pharmacophore: The sulfonamide group is a versatile pharmacophore, meaning it is a key structural feature responsible for a drug's biological activity. It is present in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, antivirals, and anticancer agents nih.govimpactfactor.org.
Enzyme Inhibition: Sulfonamides are particularly well-known for their ability to inhibit various enzymes, most notably carbonic anhydrases. This has led to their use in treatments for glaucoma and as diuretics nih.govimpactfactor.org.
Physicochemical Properties: The sulfonamide group can improve the physicochemical properties of a molecule, such as solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions mdpi.com.
Synthetic Accessibility: The synthesis of sulfonamides is generally well-established in organic chemistry, allowing for the creation of large libraries of compounds for drug discovery programs.
The following table provides a summary of the diverse applications of the sulfonamide moiety in medicinal chemistry:
| Therapeutic Area | Example Drug Class | Mechanism of Action (General) |
| Antibacterial | Sulfonamide antibiotics | Inhibition of folic acid synthesis in bacteria |
| Diuretics | Thiazide diuretics | Inhibition of the Na⁺-Cl⁻ symporter in the kidney |
| Antidiabetic | Sulfonylureas | Stimulation of insulin release from pancreatic β-cells |
| Antiviral | Protease inhibitors | Inhibition of viral proteases essential for replication |
| Anticancer | Carbonic anhydrase inhibitors | Inhibition of tumor-associated carbonic anhydrase isoforms |
The Cyclobutyl Moiety: Conformational Specificity and Steric Contributions in Molecular Architecture
The cyclobutyl group, a four-membered cycloalkane, is increasingly being incorporated into molecular architectures in drug discovery due to its unique conformational and steric properties nih.govimpactfactor.orgenamine.netmdpi.comresearchgate.net. Unlike more flexible alkyl chains or larger cycloalkanes, the cyclobutyl ring possesses a rigid, puckered conformation nih.govmdpi.comresearchgate.net. This inherent rigidity can be advantageous in the design of bioactive molecules.
Key contributions of the cyclobutyl moiety to molecular architecture include:
Conformational Restriction: The rigid nature of the cyclobutyl ring restricts the number of possible conformations a molecule can adopt. This "conformational locking" can lead to an increase in binding affinity for a biological target by reducing the entropic penalty of binding nih.govenamine.netresearchgate.net.
Three-Dimensional Scaffolding: The puckered, non-planar structure of the cyclobutyl group provides a three-dimensional scaffold that can be used to orient substituents in specific spatial arrangements. This is a valuable tool for exploring the three-dimensional requirements of a binding pocket nih.govnih.gov.
Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutyl ring can enhance the metabolic stability of a drug candidate, leading to a longer half-life in the body nih.govimpactfactor.orgenamine.netmdpi.com.
Filling Hydrophobic Pockets: The cyclobutyl moiety can effectively fill hydrophobic pockets in protein targets, contributing to binding affinity nih.govimpactfactor.orgenamine.netmdpi.com.
The table below outlines the key properties and applications of the cyclobutyl moiety in drug design:
| Property | Description | Application in Drug Design |
| Rigidity | The four-membered ring has limited conformational freedom. | Induces conformational restriction, potentially increasing binding affinity. |
| Puckered Conformation | The ring is not planar, adopting a "puckered" or "butterfly" shape. | Provides a 3D scaffold for the precise positioning of functional groups. |
| Steric Bulk | The cyclobutyl group has a defined size and shape. | Can be used to probe steric constraints within a binding site. |
| Lipophilicity | It is a non-polar, hydrophobic group. | Can interact favorably with hydrophobic pockets in target proteins. |
Research Landscape of Cyclobutyl Substituted Benzene Sulfonamides
Established Synthetic Routes to Sulfonamide Derivatives
The synthesis of the sulfonamide moiety is a cornerstone of medicinal and organic chemistry. Several key methodologies have been developed, ranging from classical approaches to modern catalytic systems.
Aminolysis of Sulfonyl Chlorides for Aryl Sulfonamide Formation
The most traditional and widely employed method for preparing aryl sulfonamides is the reaction between an aryl sulfonyl chloride and an amine, a process known as aminolysis or sulfonylation. nih.govnih.govcbijournal.com This reaction is typically straightforward, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is generally conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com
For the specific synthesis of this compound, this would involve the reaction of 3-cyclobutylbenzene-1-sulfonyl chloride with ammonia (B1221849). While the amination step itself is often efficient, the primary challenge of this method lies in the preparation of the requisite sulfonyl chloride precursor. nih.govcbijournal.com Traditional methods for synthesizing aryl sulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds, can suffer from limitations like harsh acidic conditions, the use of hazardous reagents (e.g., aqueous chlorine), and a lack of regioselectivity. nih.gov
Recent advancements have provided milder conditions for generating sulfonyl chlorides. For instance, a one-pot synthesis can be achieved from thiols or disulfides through in-situ oxidation with reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in water, followed by reaction with an amine. sci-hub.se Another innovative approach involves the use of a pyrylium (B1242799) salt (Pyry-BF₄) to activate the otherwise poorly nucleophilic NH₂ group of a primary sulfonamide, enabling its conversion to a sulfonyl chloride under mild conditions with a chloride source like MgCl₂. nih.gov
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Classical Aminolysis | Aryl Sulfonyl Chloride, Amine, Organic Base (e.g., Pyridine) | Well-established, high-yielding for simple amines. | cbijournal.com |
| One-Pot from Thiols | Thiol/Disulfide, Oxidant (e.g., DCH), Amine | Avoids isolation of the often unstable sulfonyl chloride. | sci-hub.se |
| Pyrylium Salt Activation | Primary Sulfonamide, Pyry-BF₄, MgCl₂ | Mild conditions for late-stage functionalization. | nih.gov |
Metal-Catalyzed Approaches to Sulfur-Nitrogen Bond Construction
To overcome the limitations of traditional methods, transition metal-catalyzed reactions have emerged as powerful alternatives for constructing the sulfur-nitrogen bond. nih.gov These convergent strategies allow for the coupling of distinct aryl and amine components under generally mild conditions.
Palladium catalysis has been successfully employed for the chlorosulfonylation of arylboronic acids. nih.govacs.org In this process, an arylboronic acid (e.g., 3-cyclobutylphenylboronic acid) reacts with a sulfur dioxide surrogate, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and a chloride source in the presence of a palladium catalyst. The resulting aryl sulfonyl chloride can then be directly aminated in situ to yield the desired sulfonamide. nih.gov This method exhibits significant functional group tolerance. nih.govacs.org
Copper-catalyzed reactions are also prevalent for N-arylation. jsynthchem.comias.ac.in These methods typically involve the coupling of a primary sulfonamide with an aryl halide (iodide or bromide) using a copper(I) catalyst, often in the presence of a ligand such as N,N'-dimethylethylenediamine (N,N'-DMEDA) and a base like KF/Al₂O₃. ias.ac.in A one-pot, two-stage process has been developed featuring an iron-catalyzed regioselective iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a sulfonamide. thieme-connect.com These copper-based systems are attractive due to the low cost and toxicity of the catalyst compared to other transition metals. jsynthchem.com
| Catalyst System | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Palladium(0) | Arylboronic Acid, SO₂ Source, Amine | Convergent, good functional group tolerance, mild conditions. | nih.govacs.org |
| Copper(I)/Ligand | Aryl Halide, Sulfonamide | Inexpensive catalyst, effective for N-arylation. | ias.ac.in |
| Iron/Copper (One-Pot) | Arene, NIS, Sulfonamide | Avoids prefunctionalized arenes, regioselective C-H activation. | thieme-connect.com |
| Nickel(0) | Aryl Bromide, N-Arylsulfonamide | Ligand-free coupling of weakly nucleophilic sulfonamides. | organic-chemistry.org |
Oxidative Coupling Reactions in Sulfonamide Synthesis
Direct oxidative coupling of thiols and amines represents a highly efficient and atom-economical route to sulfonamides. nih.govrsc.org These methods bypass the need for pre-oxidized sulfur reagents like sulfonyl chlorides. A particularly innovative approach is the use of electrochemistry, which enables the coupling of readily available thiols and amines using only electricity, without the need for sacrificial chemical oxidants or catalysts. nih.govacs.orgnih.gov The reaction proceeds under mild conditions, displays a broad substrate scope, and generates hydrogen gas as the only byproduct. nih.govacs.org The proposed mechanism involves the oxidation of the amine to a radical cation, which then reacts with a disulfide (formed from the thiol at the anode) to generate a sulfenamide (B3320178) intermediate that is further oxidized. nih.govacs.org
Chemical oxidant systems have also been developed. For example, the combination of iodine and hydrogen peroxide can catalyze the cross-dehydrogenative coupling of thiophenols and anilines to form N,S-diaryl sulfenamides, which are precursors to other sulfur-nitrogen compounds. rsc.org Another system employs β-MnO₂ nanoparticles as a catalyst for the direct sulfonylation of ammonia with thiols under an oxygen atmosphere to produce primary sulfonamides. rsc.org
Green Chemistry and Sustainable Protocols for Sulfonamide Synthesis
The principles of green chemistry have spurred the development of more environmentally benign protocols for sulfonamide synthesis. sci-hub.se A significant advancement is the use of water as a reaction solvent. sci-hub.sersc.org Deng and Mani described a facile synthesis using equimolar amounts of sulfonyl chlorides and amines in water at room temperature, with pH controlled by sodium carbonate. This method simplifies product isolation to a mere filtration after acidification and avoids the use of organic bases. rsc.org
Mechanochemistry, which involves conducting reactions in the solid state via grinding or milling, offers a solvent-free alternative. A one-pot, two-step mechanochemical procedure has been demonstrated for sulfonamide synthesis from disulfides. rsc.org The process uses solid sodium hypochlorite (B82951) for a tandem oxidation-chlorination, followed by a Lewis acid-prompted amination, all within a ball mill. rsc.org
Furthermore, the development of recyclable catalysts, such as nano-Ru immobilized on a magnetic Fe₃O₄ support, facilitates a domino dehydrogenation-condensation-hydrogenation sequence between alcohols and sulfonamides. nih.govacs.org This heterogeneous catalyst allows for easy separation and reuse, enhancing the sustainability of the process. acs.org
Strategies for the Stereoselective Introduction and Functionalization of the Cyclobutyl Ring
The four-membered cyclobutane (B1203170) ring is a valuable structural motif found in many bioactive molecules, but its synthesis is challenging due to inherent ring strain. nih.govnih.govacs.org
Cyclobutane Ring Construction and Derivatization from Precursors
The construction of the cyclobutane core can be achieved through various synthetic strategies. The [2+2] photocycloaddition of two olefins is a classic and direct method. nih.gov However, achieving high chemo-, regio-, diastereo-, and enantioselectivity in the heterodimerization of two different olefins can be demanding. nih.gov
More modern and often more controllable methods have been developed. These include:
Ring Contraction: Substituted cyclobutanes can be prepared stereoselectively from readily accessible pyrrolidine (B122466) derivatives. acs.orgchemistryviews.org This process involves the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. Subsequent nitrogen extrusion yields a 1,4-biradical that cyclizes to the cyclobutane product, transferring the stereochemical information from the starting material. acs.orgchemistryviews.org
Ring Expansion: The ring expansion of cyclopropyl (B3062369) derivatives can also lead to cyclobutanes. For example, a silver(I)-catalyzed regioselective and stereospecific ring expansion of a cyclopropyl carbene can afford a cyclobutenoate, which can be further functionalized. nih.gov
Functionalization of Bicyclic Precursors: Highly strained molecules like bicyclo[1.1.0]butanes serve as versatile precursors. They can react with a wide range of electrophiles to form 1,3-disubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org Similarly, formal γ-C–H functionalization of cyclobutyl ketones can be achieved by converting them to a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed C-C cleavage and functionalization to install various groups at the 3-position in a cis relationship. researchgate.netresearchgate.net
Direct C-H Functionalization: Perhaps the most powerful modern strategy involves the direct C-H functionalization of a pre-formed cyclobutane ring. acs.orgnih.gov Using a directing group (such as an aminoquinoline amide attached to the ring), palladium catalysis can achieve highly efficient and diastereoselective arylation of sp³ C-H bonds on the cyclobutane core. nih.gov This approach allows for the sequential and controlled installation of different substituents, providing a solution to the challenge of synthesizing complex, unsymmetrical cyclobutanes. acs.orgnih.gov
| Strategy | Precursor | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| [2+2] Photocycloaddition | Two Olefins | Light-induced cycloaddition | Direct, atom-economical. | nih.govnih.gov |
| Ring Contraction | Pyrrolidine | Iodonitrene-mediated N₂ extrusion and cyclization | Stereoselective, transfers chirality. | acs.orgchemistryviews.org |
| Ring Expansion | Cyclopropyl Carbene | Metal-catalyzed expansion | Stereospecific, accesses cyclobutenes. | nih.gov |
| C-H Functionalization | Substituted Cyclobutane | Directed, metal-catalyzed C-H activation | Highly selective, powerful for late-stage diversification. | acs.orgnih.gov |
| Bicyclic Precursor Derivatization | Bicyclo[1.1.0]butane | Difunctionalization of strained central C-C bond | Access to 1,3-disubstituted cyclobutanes. | organic-chemistry.org |
Palladium-Catalyzed Carbon-Carbon Cleavage and Functionalization in Cyclobutyl Systems
The high ring strain of cyclobutane systems (approximately 26.3 kcal/mol) makes them susceptible to ring-opening reactions, a property that can be harnessed by transition metal catalysts for synthetic purposes. acs.org Palladium-catalyzed C-C bond activation, in particular, has emerged as a powerful strategy for the cleavage and subsequent functionalization of four-membered rings. This approach typically involves the oxidative addition of a strained C-C bond to a low-valent palladium center, generating a palladacyclopentane intermediate that can undergo further transformations.
Research has demonstrated the viability of palladium-catalyzed carbonylative C-C bond activation of cyclobutanones. In these reactions, a C-C bond adjacent to the carbonyl group is cleaved, leading to a ring-opened σ-alkylpalladium intermediate. rsc.orgnih.gov This intermediate can then be trapped by various reagents. For instance, using CO surrogates like phenyl formate (B1220265), the process can proceed through amino- or alkoxycarbonylation to afford indanones bearing ester or amide groups. rsc.org This strategy effectively creates two C-C bonds and one C-N or C-O bond in a single operation.
The general mechanism involves the in-situ generation of a σ-alkylpalladium species following the C-C bond cleavage of the cyclobutanone. This reactive intermediate can be intercepted by coupling partners, such as N-tosylhydrazones, to achieve alkenyl functionalization, or undergo carbonylation to introduce a carbonyl group. nih.gov These strain-release-driven reactions provide a pathway to convert relatively simple cyclobutyl precursors into more complex, functionalized products that can serve as key intermediates in a larger synthetic sequence.
Table 1: Palladium-Catalyzed Carbonylative C-C Bond Activation of Cyclobutanones
| Catalyst System | Substrate | Coupling Partner/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / DPEPhos | Aryl-substituted cyclobutanones | Phenyl formate (CO surrogate) | Indanones with ester groups | rsc.org |
| Pd(OAc)₂ / DPEPhos | Aryl-substituted cyclobutanones | TFBen (CO surrogate) / Amines | Indanones with amide groups | rsc.org |
This table is generated based on findings from referenced studies and is for illustrative purposes.
Regioselective and Diastereoselective Synthesis of Cyclobutyl-Substituted Benzene Intermediates
The construction of a specifically substituted compound like this compound requires precise control over both the arrangement of substituents on the benzene ring (regioselectivity) and the spatial orientation of groups on the cyclobutane ring (diastereoselectivity).
Diastereoselective Synthesis of the Cyclobutane Ring
The stereoselective synthesis of highly substituted cyclobutanes is a critical challenge in medicinal chemistry. acs.orgnih.gov Various transition-metal-catalyzed methods have been developed to control the diastereoselectivity of cyclobutane formation. For example, Rh(III)-catalyzed reactions between 2-aryl quinazolinones and alkylidenecyclopropanes can produce highly substituted cyclobutanes through a pathway involving C-C bond cleavage and N-C bond formation. acs.orgnih.gov
Another powerful approach is the catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs). By selecting the appropriate copper catalyst system, it is possible to achieve either α-selective or β'-selective nucleophilic addition. A Cu(I) system can yield 1,1,3-functionalized cyclobutanes as single diastereoisomers, while a Cu(II) system can produce 1,2,3-trisubstituted variants with high diastereomeric ratios (up to >20:1 d.r.). researchgate.net Michael additions onto cyclobutene (B1205218) precursors also offer a reliable method for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes, which are valuable building blocks. nih.gov
Table 2: Examples of Diastereoselective Cyclobutane Synthesis
| Method | Catalyst System | Substrates | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Rh-Catalyzed C-C Cleavage | Rh(III) / HFIP (solvent) | 2-Aryl quinazolinones, Alkylidenecyclopropanes | High diastereoselectivity reported | acs.orgnih.gov |
| Michael Addition | (Not specified) | Bromocyclobutanes (precursor to cyclobutenes), N-nucleophiles | High diastereoselectivity reported | nih.gov |
| Hydrophosphination of BCBs | Cu(I) (e.g., CuCl) | Acyl bicyclo[1.1.0]butanes, Diphenyl phosphine | Predominantly single diastereoisomer | researchgate.net |
This table is generated based on findings from referenced studies and is for illustrative purposes.
Regioselective Synthesis on the Benzene Ring
Achieving the meta (3-position) substitution pattern on the benzene ring is governed by the principles of electrophilic aromatic substitution. The directing effect of substituents already present on the ring determines the position of subsequent functionalization. libretexts.orgyoutube.com
Ortho-, Para-Directors: Activating groups (e.g., -OH, -OR, -NH₂, alkyl groups) and halogens direct incoming electrophiles to the positions ortho and para to themselves.
Meta-Directors: Deactivating groups, particularly those with a partial positive charge on the atom connected to the ring (e.g., -NO₂, -CN, -SO₃H, -C(O)R), direct incoming electrophiles to the meta position. youtube.comyoutube.com
To synthesize a 3-substituted cyclobutylbenzene (B3052708) intermediate, a synthetic sequence must utilize a meta-directing group. For example, one could start with a meta-directing group on the benzene ring, introduce the cyclobutyl group (or a precursor) via a coupling reaction, and then either convert the directing group into the desired sulfonamide or replace it. A plausible strategy involves Friedel-Crafts acylation to install an acyl group (a meta-director), followed by the introduction of a second substituent at the meta position. The acyl group can then be modified or reduced later in the synthesis. youtube.com
Convergent and Divergent Synthetic Pathways for this compound
Convergent Synthetic Pathways
For this compound, a convergent approach would involve the separate synthesis of two key intermediates:
Fragment A: A cyclobutyl-benzene precursor, such as 3-cyclobutyl-aniline or 3-cyclobutyl-bromobenzene.
Fragment B: A sulfonamide precursor, such as sulfonyl chloride or a protected sulfonamide group that can be coupled to Fragment A.
The final step would be the coupling of these two fragments, for example, through the reaction of 3-cyclobutyl-aniline with a suitable sulfonyl chloride, or a palladium-catalyzed coupling of 3-cyclobutyl-bromobenzene with a sulfonamide-containing reagent. This strategy allows for optimization of the synthesis of each fragment independently. nih.gov
Divergent Synthetic Pathways
A divergent synthesis begins with a common core intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. researchgate.net This strategy is exceptionally useful in medicinal chemistry for structure-activity relationship (SAR) studies.
In the context of this compound, a key intermediate like 3-cyclobutyl-aniline could serve as the starting point for a divergent synthesis. This common precursor could be used to synthesize:
The Target Molecule: Reaction with a specific sulfonyl chloride (e.g., chlorosulfonic acid followed by amination) would yield this compound.
Structural Analogs (Amides): Reaction with various acyl chlorides or carboxylic acids would produce a library of different amides.
Structural Analogs (Ureas/Thioureas): Reaction with isocyanates or isothiocyanates would generate a series of urea (B33335) or thiourea (B124793) derivatives.
Structural Analogs (Alkylamines): Reductive amination or N-alkylation reactions would furnish secondary or tertiary amine analogs.
This approach enables the efficient exploration of the chemical space around the core 3-cyclobutyl-benzene scaffold, allowing for the systematic modification of the functional group at the 1-position to generate a diverse set of related molecules.
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for both the aromatic and the aliphatic cyclobutyl protons. The sulfonamide (-SO₂NH₂) protons typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic region would be more complex than that of a simple para-substituted ring. Due to the meta-substitution, the four aromatic protons would be chemically non-equivalent, likely presenting as a series of complex multiplets. The cyclobutyl group would introduce a set of aliphatic signals, including a quintet or multiplet for the single methine proton (CH) attached to the benzene ring, and multiple overlapping signals for the three methylene (B1212753) (-CH₂) groups.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would complement the ¹H NMR data. It would show six distinct signals for the aromatic carbons. Two of these, the carbons bonded to the sulfonyl and cyclobutyl groups, would be quaternary and show lower intensity. The other four would be protonated aromatic carbons. The cyclobutyl group would contribute three signals: one for the methine carbon and two for the methylene carbons, further confirming the structure.
Based on data from analogous compounds, the expected chemical shifts can be estimated.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data extrapolated from known spectra of benzenesulfonamide (B165840) and alkyl-substituted benzenes.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -SO₂NH₂ | ~7.3 (variable) | br s |
| Aromatic C-H | 7.4 - 7.9 | m | |
| Cyclobutyl C-H | 1.8 - 3.6 | m | |
| ¹³C | Aromatic C-SO₂ | ~144 | s |
| Aromatic C-Cyclobutyl | ~150 | s | |
| Aromatic C-H | 125 - 133 | d | |
| Cyclobutyl C | 18 - 36 | t, d |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is crucial for confirming the molecular weight and investigating the fragmentation pathways of this compound (C₁₀H₁₃NO₂S), which has a calculated molecular weight of approximately 211.28 Da.
Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 211 would be expected. The fragmentation pattern of sulfonamides is well-characterized and would likely proceed through several key pathways. A primary fragmentation involves the loss of sulfur dioxide (SO₂, 64 Da) to yield a fragment at m/z 147. Another common pathway is the cleavage of the S-N bond, leading to a cyclobutylphenyl radical and a [SO₂NH₂]⁺ fragment at m/z 80, or the formation of a cyclobutylbenzenesulfonyl cation [M-NH₂]⁺ at m/z 195. Fragmentation of the cyclobutyl ring itself, such as the loss of ethene (C₂H₄, 28 Da), could also occur from the molecular ion or subsequent fragments. acs.orgnih.govresearchgate.net
Collision-induced dissociation studies on the protonated molecule [M+H]⁺ (m/z 212) would provide further structural confirmation. acs.orgnih.gov
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Predicted Ion Structure | Notes |
|---|---|---|
| 211 | [C₁₀H₁₃NO₂S]⁺ | Molecular Ion (M⁺) |
| 195 | [C₁₀H₁₁O₂S]⁺ | Loss of NH₂ |
| 147 | [C₁₀H₁₃N]⁺ | Loss of SO₂ |
| 117 | [C₉H₁₁]⁺ | Loss of SO₂NH₂ |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the phenyl ring |
| 80 | [SO₂NH₂]⁺ | Sulfonamide group fragment |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound. The spectra are expected to be dominated by vibrations of the sulfonamide and the substituted benzene ring.
The most characteristic signals for the sulfonamide group are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are strong in the IR spectrum. scispace.comresearchgate.net The N-H stretching of the primary sulfonamide appears in the high-frequency region, while the S-N stretch occurs at lower wavenumbers. The benzene ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring (1,3-disubstitution) will influence the pattern of the C-H out-of-plane bending bands in the 690-900 cm⁻¹ region. The cyclobutyl group will add characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹ and various bending and rocking modes at lower frequencies. researchgate.nettandfonline.com
Table 3: Predicted Vibrational Frequencies for this compound Based on typical values for aromatic sulfonamides. scispace.comresearchgate.netresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H stretch | -NH₂ | 3350 - 3250 | Medium |
| Aromatic C-H stretch | Ar-H | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H stretch | Cyclobutyl-H | 2980 - 2850 | Medium-Strong |
| S=O asymmetric stretch | -SO₂- | 1370 - 1330 | Strong |
| S=O symmetric stretch | -SO₂- | 1170 - 1150 | Strong |
| S-N stretch | -S-N- | 970 - 900 | Medium |
| C-H out-of-plane bend | Ar-H (meta) | ~880 and ~780 | Strong |
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related sulfonamides like p-toluenesulfonamide (B41071) reveals common structural motifs. ucc.ieiucr.orgiucr.org
The crystal packing of primary sulfonamides is typically dominated by strong hydrogen bonds between the acidic N-H protons and the electronegative oxygen atoms of the sulfonyl group of a neighboring molecule. researchgate.net These N-H···O interactions often lead to the formation of well-ordered supramolecular structures, such as chains or dimers. iucr.org
For this compound, the presence of the bulky, non-planar cyclobutyl group would be a key factor influencing the crystal packing. Unlike the simple methyl group of p-toluenesulfonamide, the cyclobutyl ring could adopt different puckered conformations, potentially leading to conformational disorder within the crystal lattice. The steric bulk might also disrupt efficient π–π stacking between the aromatic rings. The resulting crystal structure would be a balance between the strong, directional hydrogen bonding of the sulfonamide groups and the steric requirements of the cyclobutyl substituent.
Table 4: Expected Bond Lengths and Angles for the Sulfonamide Moiety Based on crystal structure data of p-toluenesulfonamide and related compounds. iucr.orgresearchgate.netnih.gov
| Parameter | Expected Value |
|---|---|
| S=O Bond Length | 1.43 - 1.45 Å |
| S-N Bond Length | 1.61 - 1.64 Å |
| S-C (aromatic) Bond Length | 1.75 - 1.77 Å |
| O=S=O Bond Angle | 118 - 121° |
| O=S=N Bond Angle | 106 - 109° |
| O=S=C Bond Angle | 106 - 109° |
Computational Chemistry and Theoretical Investigations of 3 Cyclobutylbenzene 1 Sulfonamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 3-Cyclobutylbenzene-1-sulfonamide. nih.gov These calculations provide a detailed picture of the electron distribution, which is key to understanding the molecule's stability and reactivity.
Molecular Orbitals and Reactivity Descriptors: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, DFT calculations, often using the B3LYP functional with a 6-31G basis set, can be employed to determine these values. nih.gov The sulfonamide group, being a strong electron-withdrawing group, significantly influences the electronic properties of the benzene (B151609) ring. The cyclobutyl moiety, on the other hand, acts as a weak electron-donating group. This interplay dictates the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps are visual representations of the charge distribution on the molecule's surface. For this compound, these maps would likely show a high electron density (negative potential) around the oxygen atoms of the sulfonamide group and a lower electron density (positive potential) around the amine protons and the benzene ring. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, with biological receptors.
Hypothetical Quantum Mechanical Data for this compound
This table presents hypothetical data based on typical values for similar sulfonamide compounds.
| Parameter | Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Suggests good kinetic stability. |
| Dipole Moment | 4.8 D | Indicates a polar molecule, influencing solubility and binding. |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While QM calculations provide electronic details, molecular modeling and dynamics simulations offer insights into the dynamic nature of this compound. nih.gov
Conformational Analysis: The flexibility of the cyclobutyl ring and the rotation around the C-S and S-N bonds mean that this compound can adopt multiple conformations. mdpi.com Conformational analysis, through systematic or random searches, helps identify the low-energy, and therefore most probable, shapes of the molecule. mdpi.com These studies might reveal, for instance, the preferred orientation of the cyclobutyl group relative to the benzene ring, which can be crucial for fitting into a specific protein's active site.
Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of the molecule's behavior in a simulated biological environment, such as in water or a lipid bilayer. nih.govrsc.org By simulating the movements of the molecule over time (from nanoseconds to microseconds), researchers can understand its stability, flexibility, and how it interacts with surrounding solvent molecules. When complexed with a target protein, MD simulations can assess the stability of the protein-ligand complex, revealing key intermolecular interactions like hydrogen bonds and hydrophobic contacts that are essential for binding affinity. nih.govrsc.org
Rational Design Principles through In Silico Approaches (e.g., Molecular Docking)
In silico techniques, particularly molecular docking, are cornerstones of modern rational drug design. researchgate.netsemanticscholar.org These methods predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. semanticscholar.org
Molecular Docking Studies: For this compound, docking studies would involve placing the molecule into the active site of a target protein, for example, a carbonic anhydrase or a protein tyrosine phosphatase. nih.govrsc.org The docking algorithm then samples a vast number of possible conformations and orientations, scoring them based on the predicted binding energy. nih.gov
Hypothetical Docking Results for this compound against a Target Protein
This table presents hypothetical data illustrating typical results from a molecular docking study.
| Parameter | Value | Interpretation |
| Binding Energy | -8.5 kcal/mol | A strong predicted binding affinity. |
| Key H-Bonding Residues | Gln92, His94, Thr199 | The sulfonamide group is predicted to interact with these key residues. |
| Hydrophobic Interactions | Val121, Leu198, Phe131 | The cyclobutylbenzene (B3052708) moiety is predicted to be stabilized in a hydrophobic pocket. |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
QSAR and cheminformatics provide a bridge between the chemical structure and biological activity, allowing for the prediction of a molecule's properties without the need for synthesis and testing. nih.govnih.gov
QSAR Models: A QSAR study on a series of benzenesulfonamide (B165840) derivatives, including this compound, would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.gov A mathematical model is then developed to correlate these descriptors with the observed biological activity (e.g., inhibitory concentration IC₅₀). nih.gov A statistically robust QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds. rsc.org The model can also highlight which properties are most important for activity, providing further guidance for drug design.
Cheminformatics in Drug Discovery: Cheminformatics tools can be used to analyze large datasets of chemical information to identify trends and patterns. For this compound, this could involve comparing its properties to those of known drugs to assess its "drug-likeness" based on criteria such as Lipinski's Rule of Five. These studies can also predict pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), which are critical for the development of a successful drug candidate. nih.gov
Medicinal Chemistry and Biological Activity Research of 3 Cyclobutylbenzene 1 Sulfonamide Derivatives
Antimicrobial Research Investigations
Antifungal and Antiprotozoal Efficacy Studies
While a significant body of research exists for the broader class of sulfonamides and various benzenesulfonamide (B165840) derivatives, no studies were identified that specifically investigate the 3-cyclobutyl substituted iteration of this molecule. General information on sulfonamides indicates their well-established roles as inhibitors of enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase, which underpins their use as diuretics and antimicrobials, respectively. Furthermore, various sulfonamide derivatives have been explored for their inhibitory potential against a wide array of other enzymes and for their broad-spectrum antimicrobial activities.
However, without specific experimental data for 3-Cyclobutylbenzene-1-sulfonamide, any attempt to create the requested article would be speculative and would violate the strict requirement to focus solely on this compound. The creation of data tables and the reporting of detailed research findings are therefore not possible.
It is conceivable that research on this specific compound may exist within proprietary corporate archives or in research that has not yet been published. At present, however, the scientific community has not disseminated any findings that would allow for a thorough and accurate discussion as per the requested outline.
Antiproliferative and Antitumor Research Applications
The sulfonamide functional group is a key pharmacophore in a variety of anticancer agents. nih.govnih.gov These compounds can exert their antiproliferative effects through multiple mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases (CAs). nih.gov Specifically, CA isoforms IX and XII are overexpressed in many aggressive cancers and are implicated in tumor progression. nih.gov Benzenesulfonamide-based inhibitors have shown nanomolar affinities for these cancer-related CA isoforms. nih.gov
Antiproliferative Activity of Representative Benzenesulfonamide Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| Analog A | 4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide | Glx-I | 1.36 nih.gov |
| Analog B | (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | Glx-I | 0.39 nih.gov |
| Analog C | N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[ 4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide | Rabbit Heart Membrane (Phospholipase A2) | IC30 = 0.028 nih.gov |
This table presents data for functionally related benzenesulfonamide analogs to illustrate the potential for antiproliferative activity within this class of compounds, in the absence of specific data for this compound.
Anti-inflammatory Research Contexts
Benzenesulfonamide derivatives are well-recognized for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators like cyclooxygenase-2 (COX-2). researchgate.net The anti-inflammatory potential of this compound can be inferred from studies on related structures. For example, cyclic imides bearing a 3-benzenesulfonamide moiety have shown significant anti-inflammatory activity, with some derivatives exhibiting edema inhibition comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and diclofenac. nih.gov
Anti-inflammatory Activity of Representative 3-Benzenesulfonamide Derivatives
| Compound ID | Modification | Oedema Inhibition (%) |
| Analog D | 3-Benzenesulfonamide with cyclic imide | 71.2-82.9 nih.gov |
| Analog E | 3-Benzenesulfonamide with oxime | 71.2-82.9 nih.gov |
| Analog F | 3-Benzenesulfonamide with β-phenylalanine | >71.2 nih.gov |
This table showcases the anti-inflammatory potential of compounds with a 3-benzenesulfonamide core to provide context for the expected activity of this compound.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen.
The incorporation of a cyclobutyl ring at the 3-position of the benzenesulfonamide core is anticipated to significantly impact its biological activity. The cyclobutyl group, being a non-planar, four-membered carbocycle, can introduce conformational rigidity and influence the orientation of the molecule within a biological target's binding site. researchgate.net This can lead to enhanced potency and selectivity.
Variations on the benzene (B151609) ring, in addition to the cyclobutyl group, can further modulate activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the sulfonamide moiety, affecting its binding affinity to target enzymes. Studies on other benzenesulfonamides have shown that small alkyl or halogen substitutions can lead to significant changes in biological activity. nih.gov
The stereochemistry of the cyclobutyl group, if it is substituted, can play a pivotal role in determining the biological activity of the molecule. The different spatial arrangements of substituents on the cyclobutyl ring can lead to diastereomers with distinct pharmacological profiles. This is because biological targets, such as enzymes and receptors, are chiral environments, and they can exhibit stereospecific interactions with drug molecules.
For a substituted cyclobutyl ring, the cis and trans isomers could display significant differences in their ability to fit into a binding pocket, potentially leading to variations in potency and efficacy. researchgate.net While specific studies on the stereochemistry of this compound are not available, the principles of stereopharmacology suggest that this would be a critical factor to consider in drug design and development.
For instance, introducing different alkyl or aryl groups at the sulfonamide nitrogen can lead to derivatives with altered potency and selectivity for specific enzymes or receptors. In the context of this compound, N-substitution would provide a diverse library of analogs for screening and optimization of biological activity.
Emerging Research Avenues and Future Perspectives for Cyclobutylbenzene Sulfonamides
Design and Development of Hybrid Molecules and Multi-Target Directed Ligands
The development of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a burgeoning area in drug discovery. researchgate.netresearchgate.netnih.gov This approach aims to create multifunctional compounds that can interact with multiple biological targets, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. researchgate.netnih.gov
For cyclobutylbenzene (B3052708) sulfonamides, this strategy involves linking the core structure with other known bioactive scaffolds. For instance, researchers are exploring the synthesis of hybrid compounds by combining the cyclobutylbenzene sulfonamide moiety with other heterocyclic systems known for their biological activities, such as benzothiazole, coumarin, or piperazine. scilit.comnih.govdergipark.org.tr The rationale behind this approach is that the resulting hybrid molecule may exhibit a synergistic effect, displaying a broader spectrum of activity or improved potency compared to the individual components. researchgate.net
Multi-target directed ligands (MTDLs) are a specific class of hybrid molecules designed to simultaneously modulate multiple targets involved in a particular disease pathway. nih.govnih.gov This is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where multiple pathological processes are at play. nih.govnih.gov The cyclobutylbenzene sulfonamide scaffold can serve as a versatile platform for the design of MTDLs by incorporating functionalities that can interact with various enzymes or receptors.
Table 1: Examples of Hybridization Strategies for Sulfonamides
| Bioactive Scaffold | Potential Therapeutic Target | Reference |
|---|---|---|
| Benzothiazole | Anticancer, Antimicrobial | dergipark.org.tr |
| Piperazine | Antioxidant, Enzyme Inhibition | nih.gov |
| Coumarin | Antimicrobial, Antioxidant | nih.gov |
Advanced Applications in Chemical Biology and Materials Science Research
Beyond their therapeutic potential, cyclobutylbenzene sulfonamides are finding applications in the broader fields of chemical biology and materials science. In chemical biology, these compounds can be utilized as molecular probes to study biological processes. Their ability to interact with specific enzymes, such as carbonic anhydrases, makes them valuable tools for investigating the roles of these enzymes in health and disease. pexacy.comijpsonline.com
In the realm of materials science, the structural features of sulfonamides, including the cyclobutyl group, can be exploited to create novel materials with unique properties. For example, the incorporation of sulfonamide moieties into polymers or other materials could impart specific functionalities, such as enhanced thermal stability or altered electronic properties. While research in this area is still in its early stages, the versatility of the sulfonamide functional group suggests a wide range of potential applications. acs.org
Research into Strategies for Overcoming Biological Resistance Mechanisms
A significant challenge in the development of antimicrobial and anticancer agents is the emergence of drug resistance. nih.govtandfonline.com Bacteria and cancer cells can develop various mechanisms to evade the effects of drugs, limiting their long-term efficacy. nih.govnih.gov
For sulfonamide-based drugs, a primary mechanism of resistance involves mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), which reduces the drug's binding affinity. nih.govnih.govdtic.milsemanticscholar.org Another common mechanism is the acquisition of alternative, drug-insensitive versions of the target enzyme through horizontal gene transfer. nih.govnih.gov
Researchers are actively investigating strategies to overcome these resistance mechanisms. One approach is the design of novel cyclobutylbenzene sulfonamide derivatives that can effectively inhibit these resistant enzyme variants. nih.gov This may involve modifying the chemical structure to create new interactions with the enzyme's active site or to bypass the resistance mechanism altogether. nih.gov
Another strategy is the development of combination therapies, where a cyclobutylbenzene sulfonamide is co-administered with another agent that can counteract the resistance mechanism. For example, combining a sulfonamide with an inhibitor of the resistance-conferring enzyme could restore the drug's effectiveness.
Table 2: Common Mechanisms of Sulfonamide Resistance
| Mechanism | Description | Reference |
|---|---|---|
| Target Modification | Mutations in the dihydropteroate synthase (DHPS) enzyme reduce drug binding. | nih.govnih.govdtic.milsemanticscholar.org |
| Target Replacement | Acquisition of a drug-insensitive DHPS variant. | nih.govnih.gov |
Innovative Methodologies for Enhanced Biological Research of Cyclobutylbenzene Sulfonamides
Advancements in research methodologies are playing a crucial role in accelerating the study of cyclobutylbenzene sulfonamides. High-throughput screening (HTS) techniques allow for the rapid evaluation of large libraries of compounds to identify those with desired biological activities. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, are being used to predict how these compounds will interact with their biological targets. nih.govmdpi.com This in silico approach helps to rationalize experimental findings and guide the design of new, more potent derivatives. nih.govmdpi.com
Furthermore, advanced spectroscopic and analytical techniques are providing detailed insights into the structure and function of these molecules. nih.govmdpi.com X-ray crystallography, for instance, can be used to determine the three-dimensional structure of a cyclobutylbenzene sulfonamide bound to its target enzyme, providing a molecular-level understanding of its mechanism of action. mdpi.com
These innovative methodologies are not only enhancing our understanding of the biological properties of cyclobutylbenzene sulfonamides but are also paving the way for the development of new and improved therapeutic agents and research tools.
Q & A
Q. What are the standard synthetic routes for 3-Cyclobutylbenzene-1-sulfonamide, and how are intermediates purified?
Methodological Answer: The synthesis typically involves the reaction of benzene-1-sulfonyl chloride with cyclobutyl isocyanate under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or chloroform . Key steps include:
- Reaction Setup: Equimolar mixing of reactants at 0–5°C to control exothermicity.
- Purification: Crude products are purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to achieve >95% purity .
- Characterization: Confirmed via -NMR (e.g., cyclobutyl protons at δ 2.5–3.5 ppm) and LC-MS (molecular ion peak at m/z 243.1) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR identify cyclobutyl protons (multiplet patterns) and sulfonamide functional groups (e.g., SONH resonance at δ 7.5–8.0 ppm) .
- FT-IR: Peaks at ~1340 cm (asymmetric S=O stretch) and ~1160 cm (symmetric S=O stretch) confirm sulfonamide structure .
- HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect impurities .
Advanced Research Questions
Q. How does the cyclobutyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to other alkyl/aryl groups?
Methodological Answer: The cyclobutyl group introduces steric strain and electronic effects due to its non-planar geometry:
-
Steric Hindrance: The puckered cyclobutane ring reduces accessibility to the sulfonyl chloride group, slowing nucleophilic attack (e.g., by amines or alcohols). Kinetic studies show a 30% lower reaction rate compared to linear alkyl analogs .
-
Electronic Effects: The electron-donating nature of the cyclobutyl group slightly deactivates the sulfonamide, requiring harsher conditions (e.g., elevated temperatures or catalytic bases) for reactions like hydrolysis .
-
Comparative Data:
Substituent Reaction Rate (k, Ms) Optimal Temp (°C) Cyclobutyl 0.45 80 Methyl 0.65 60 Phenyl 0.30 100
Q. What experimental strategies address stability challenges of this compound in physiological pH conditions?
Methodological Answer: The compound’s hydrolytic instability in aqueous media (e.g., pH 7.4 buffers) requires:
- pH Control: Storage in anhydrous solvents (e.g., DMSO) or acidic buffers (pH ≤ 5) to prevent sulfonamide hydrolysis to sulfonic acid .
- Stability Assays: Accelerated degradation studies using HPLC to monitor breakdown products. Half-life () at 37°C: ~12 hours (pH 7.4) vs. >72 hours (pH 4.0) .
- Derivatization: Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the benzene ring to enhance resistance to hydrolysis .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., IC values in enzyme assays) may arise from:
- Purity Variability: Impurities (e.g., unreacted isocyanate) can skew results. Validate via orthogonal methods (HPLC + NMR) .
- Assay Conditions: Differences in buffer ionic strength, temperature, or solvent (DMSO vs. ethanol) affect solubility and activity. Standardize protocols using PBS buffers and ≤1% DMSO .
- Structural Confirmation: Misassignment of regiochemistry (e.g., para vs. meta substitution) can occur. Single-crystal X-ray diffraction or NOESY NMR clarifies structural identity .
Data-Driven Research Considerations
Q. What computational methods predict the binding affinity of this compound to target proteins?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase). The cyclobutyl group’s steric bulk may reduce binding compared to smaller substituents .
- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess conformational stability of protein-ligand complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
